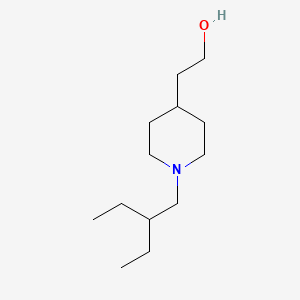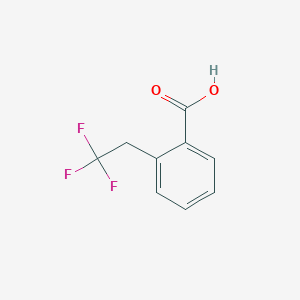
5-Amino-2-(2-fluorofenoxi)pirimidina
Descripción general
Descripción
2-(2-Fluorophenoxy)pyrimidin-5-amine is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Aplicaciones antiinflamatorias
La 5-Amino-2-(2-fluorofenoxi)pirimidina se ha identificado como un compuesto con posibles propiedades antiinflamatorias . Los derivados de pirimidina, incluido este compuesto, pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral alfa y el factor nuclear kappa B. Esto sugiere su utilidad en el desarrollo de nuevos fármacos antiinflamatorios con mayor eficacia y menor toxicidad.
Oncología: Inhibición de la proteína quinasa
En la investigación del cáncer, los derivados de pirimidina se exploran por su papel como inhibidores de la proteína quinasa . Estas enzimas son cruciales para el crecimiento celular y la regulación del metabolismo, lo que las convierte en un objetivo para los fármacos anticancerígenos. La this compound podría servir como un andamiaje para desarrollar nuevos compuestos que inhiban selectivamente las proteínas quinasas, ofreciendo una vía hacia tratamientos contra el cáncer más efectivos.
Agricultura: Propiedades fungicidas
Los derivados del compuesto han mostrado promesa en la agricultura como posibles fungicidas . Al inhibir el crecimiento de los hongos, estos compuestos pueden proteger los cultivos y mejorar el rendimiento. La investigación sobre la actividad fungicida de los derivados de pirimidina podría conducir al desarrollo de nuevos productos químicos agrícolas que salvaguarden los recursos alimenticios.
Ciencia de los materiales: Síntesis química
En la ciencia de los materiales, la this compound es valiosa por sus propiedades químicas y su posible uso en la síntesis de nuevos materiales . Su forma sólida y pureza la convierten en una excelente candidata para crear compuestos con características específicas necesarias en materiales avanzados.
Ciencia ambiental: Mitigación de la contaminación
Si bien las aplicaciones directas en la ciencia ambiental no están explícitamente documentadas, la síntesis y la reactividad de los derivados de pirimidina como la this compound podrían utilizarse en procesos que mitigan los contaminantes ambientales . Su potencial para reaccionar con varios contaminantes ambientales podría allanar el camino para nuevos métodos de control de la contaminación.
Bioquímica: Estudios de interacción enzimática
En bioquímica, la interacción de los derivados de pirimidina con las enzimas es un área de estudio significativa . Comprender estas interacciones puede conducir a información sobre los mecanismos enzimáticos y el desarrollo de inhibidores enzimáticos para uso terapéutico.
Química orgánica sintética: Síntesis de compuestos novedosos
Finalmente, en la química orgánica sintética, la this compound es un material de partida versátil para construir nuevos compuestos . Su reactividad permite a los químicos crear una amplia gama de sustancias con aplicaciones potenciales en diversos campos de la medicina y la tecnología.
Mecanismo De Acción
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine, as a pyrimidine derivative, may potentially affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
2-(2-Fluorophenoxy)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Fluorophenoxy)pyrimidin-5-amine has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenoxy)pyrimidin-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activities. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Fluorophenoxy)pyrimidin-5-amine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(2-Fluorophenoxy)pyrimidin-5-amine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related enzymes or modulation of cell signaling pathways. At high doses, 2-(2-Fluorophenoxy)pyrimidin-5-amine can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA replication and repair processes. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can affect the activity of enzymes involved in energy production, resulting in changes in cellular energy levels .
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine can influence its efficacy and toxicity, as it determines the concentration of the compound at its site of action. Additionally, the compound’s interaction with transporters and binding proteins can affect its accumulation and clearance from the body .
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenoxy)pyrimidin-5-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-(2-Fluorophenoxy)pyrimidin-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes .
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGGRNAZMAJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)


![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)




![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)



![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
